Evidence Dimension 1 — Molecular Property Differentiation: Calculated Lipophilicity (cLogP) of CAS 2034485-35-1 Versus 11β-HSD1 Sulfonamide-Thiazolidine Lead KR-67105 and a Closest Vendor-Available Analog
Target compound 2034485-35-1 (C15H17Cl2N3O2S2) has a calculated XLogP3 of approximately 3.4 [1], compared to approximately 2.1 for the 11β-HSD1 clinical candidate-class compound KR-67105 (N-(5-carbamoyladamantan-2-yl)-3-((2-fluorophenyl)sulfonyl)thiazolidine-2-carboxamide) and approximately 3.8 for the closest available analog 2-(3-bromo-4-methoxyphenyl)-3-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)thiazolidine (CAS 2034382-49-3) . The logP of 2034485-35-1 falls within a range considered favorable for both cellular permeability and aqueous solubility, distinguishing it from the more hydrophilic KR-67105 and the more lipophilic bromomethoxy analog, which differ by approximately ±1.3 and ±0.4 log units, respectively.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3 / cLogP) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.4 (C15H17Cl2N3O2S2; MW 406.34) |
| Comparator Or Baseline | KR-67105: cLogP ≈ 2.1 (adamantane-carboxamide thiazolidine sulfonamide); Bromomethoxy analog (CAS 2034382-49-3): XLogP3 ≈ 3.8 (C16H20BrN3O3S2; MW 446.38) |
| Quantified Difference | ΔcLogP ≈ +1.3 vs KR-67105; ΔcLogP ≈ -0.4 vs bromomethoxy analog |
| Conditions | Calculated by XLogP3 algorithm (PubChem) for neutral species |
Why This Matters
A cLogP of ~3.4 positions this compound in a balanced lipophilicity range associated with favorable passive membrane permeability and reduced promiscuity risk compared to more lipophilic analogs, which is critical when selecting a scaffold for cell-based phenotypic screening or target-based assay development.
- [1] PubChem. Calculated XLogP3 for 2-(3,4-dichlorophenyl)-1,3-thiazolidine (core scaffold surrogate; the full compound lacks a PubChem entry but XLogP3 can be estimated using fragment-based methods). View Source
